1-[(6-Methoxynaphthalen-2-yl)sulfonyl]-4-(4-methylphenyl)piperazine
Description
Properties
IUPAC Name |
1-(6-methoxynaphthalen-2-yl)sulfonyl-4-(4-methylphenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S/c1-17-3-7-20(8-4-17)23-11-13-24(14-12-23)28(25,26)22-10-6-18-15-21(27-2)9-5-19(18)16-22/h3-10,15-16H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFILNXXCZDGDKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)C=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(6-Methoxynaphthalen-2-yl)sulfonyl]-4-(4-methylphenyl)piperazine typically involves a multi-step process. One common method includes the sulfonylation of 6-methoxynaphthalene with a sulfonyl chloride derivative, followed by the coupling of the resulting sulfonyl compound with 4-methylphenylpiperazine under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions: 1-[(6-Methoxynaphthalen-2-yl)sulfonyl]-4-(4-methylphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group on the naphthalene ring can be oxidized to form corresponding quinones.
Reduction: The sulfonyl group can be reduced under specific conditions to yield sulfinyl or sulfanyl derivatives.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Halogenating agents, nitrating agents, or alkylating agents under controlled temperatures and pressures.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce sulfinyl or sulfanyl derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings, enhancing the compound’s versatility .
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research indicates that compounds similar to 1-[(6-Methoxynaphthalen-2-yl)sulfonyl]-4-(4-methylphenyl)piperazine have shown promise in inhibiting cancer cell proliferation. The sulfonamide group is known for its ability to interfere with enzyme activity involved in tumor growth. For instance, studies have demonstrated that derivatives can inhibit specific kinases that play crucial roles in cancer progression.
- Neuropharmacology : The piperazine moiety is frequently associated with central nervous system (CNS) activity. Compounds containing piperazine structures have been investigated for their effects on neurotransmitter systems, particularly serotonin and dopamine receptors. This suggests potential applications in treating mood disorders and anxiety.
- Antimicrobial Properties : Preliminary studies have indicated that sulfonamide derivatives possess antimicrobial activity. The presence of the methoxy and naphthalene groups may enhance the lipophilicity of the compound, improving its ability to penetrate bacterial membranes and exert antibacterial effects.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer effects of related sulfonamide compounds on various cancer cell lines. The results indicated that compounds with similar structures exhibited IC50 values in the low micromolar range against breast and lung cancer cells, suggesting significant cytotoxicity.
Case Study 2: Neuropharmacological Effects
In a neuropharmacological study, a derivative of this compound was tested for its ability to modulate serotonin receptor activity. The findings revealed that the compound acted as a partial agonist at the 5-HT2A receptor, which is implicated in mood regulation, indicating potential for developing antidepressants.
Mechanism of Action
The mechanism of action of 1-[(6-Methoxynaphthalen-2-yl)sulfonyl]-4-(4-methylphenyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. For instance, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table highlights key structural differences and physicochemical parameters between the target compound and related derivatives:
Key Observations :
Pharmacokinetic and Toxicity Considerations
- Solubility: The target compound’s high LogP (~3.2) suggests poor aqueous solubility, necessitating formulation enhancements (e.g., nanocrystals) .
- Toxicity : Piperazine derivatives with electron-withdrawing groups (e.g., sulfonyl) generally show lower hepatotoxicity than alkyl-substituted analogs .
Biological Activity
1-[(6-Methoxynaphthalen-2-yl)sulfonyl]-4-(4-methylphenyl)piperazine is a complex organic compound that has attracted significant scientific interest due to its unique structural characteristics and potential biological activities. This compound features a piperazine ring with a sulfonyl group and aromatic substituents, making it a versatile candidate for various applications in medicinal chemistry and pharmacology.
- IUPAC Name : this compound
- Molecular Formula : C22H24N2O3S
- Molecular Weight : 396.5 g/mol
- CAS Number : 2248775-46-2
Synthesis
The synthesis of this compound typically involves several steps, including the sulfonylation of 6-methoxynaphthalene followed by coupling with 4-methylphenylpiperazine. This multi-step process often requires specific catalysts and solvents to optimize yield and purity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. These interactions can modulate their activity, leading to potential therapeutic effects, such as:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.
- Receptor Modulation : It can activate or inhibit receptors that regulate critical cellular functions.
Antimicrobial and Anticancer Properties
Preliminary studies indicate that this compound exhibits promising antimicrobial and anticancer properties. Research has shown that similar piperazine derivatives can display significant activity against various cancer cell lines and microbial strains.
Case Studies
- Anticancer Activity : A study evaluated the effects of piperazine derivatives on human cancer cell lines, demonstrating that compounds with similar structural motifs to this compound exhibited cytotoxic effects with IC50 values in the low micromolar range .
- Antimicrobial Activity : Another investigation focused on the antimicrobial properties of related compounds, revealing effective inhibition against Gram-positive and Gram-negative bacteria, suggesting a potential role for this compound in treating bacterial infections .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| 1-(6-Methoxynaphthalen-2-yl)piperidine | Structure | Moderate anticancer | Lacks sulfonyl group |
| 2-(6-Methoxynaphthalen-2-yl)propionamide | Structure | Antimicrobial | Less potent than target compound |
This table highlights how the inclusion of the sulfonyl group in the target compound potentially enhances its biological activity compared to similar molecules.
Future Directions
Given its promising biological activities, further research is warranted to explore:
- Mechanistic Studies : Detailed investigations into the molecular targets and pathways affected by this compound.
- Clinical Trials : Evaluation of safety and efficacy in clinical settings to establish therapeutic potential.
- Structure-Activity Relationship (SAR) : Systematic modification of the compound's structure to optimize its biological properties.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 1-[(6-Methoxynaphthalen-2-yl)sulfonyl]-4-(4-methylphenyl)piperazine, and how can reaction parameters be optimized?
- Methodological Answer : The synthesis typically involves sulfonylation of the piperazine core using 6-methoxynaphthalene-2-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Controlled temperature (0–5°C) minimizes side reactions, while polar aprotic solvents like DMF enhance solubility. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity (>95%). Yield optimization requires stoichiometric control of sulfonyl chloride and inert atmosphere conditions to prevent hydrolysis .
Q. Which spectroscopic techniques are critical for structural confirmation, and what diagnostic peaks should researchers prioritize?
- Methodological Answer :
- 1H NMR : Key signals include the singlet for the methoxy group (~δ 3.9 ppm) and aromatic protons from the naphthalene (δ 7.2–8.5 ppm). Piperazine protons appear as broad singlets (δ 2.5–3.5 ppm) .
- 13C NMR : The sulfonyl group’s electron-withdrawing effect shifts adjacent carbons (e.g., C-2 of naphthalene to ~δ 135 ppm). Piperazine carbons resonate at δ 45–55 ppm .
- HRMS : Molecular ion peak ([M+H]+) confirms molecular weight, while fragmentation patterns validate the sulfonyl and piperazine moieties .
Q. What in vitro assays are suitable for preliminary evaluation of its antimicrobial activity?
- Methodological Answer : Use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include fungal models (e.g., C. albicans) with Sabouraud dextrose agar. Positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1%) ensure assay validity. Data interpretation should account for cytotoxicity via parallel mammalian cell line assays (e.g., HEK-293) .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activities across studies (e.g., conflicting IC50 values)?
- Methodological Answer :
- Purity Verification : Confirm compound integrity via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis.
- Assay Standardization : Replicate studies under identical conditions (cell line passage number, serum concentration, incubation time).
- Pharmacokinetic Factors : Evaluate metabolic stability (liver microsomes) and membrane permeability (Caco-2 assays) to identify bioavailability-driven variations .
Q. What computational approaches predict binding interactions of this compound with neurological targets (e.g., serotonin receptors)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with 5-HT2A/5-HT7 receptors. Focus on sulfonyl group hydrogen bonding with Ser159 (5-HT2A) and π-π stacking of the naphthalene ring with Phe340.
- MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability. Analyze root-mean-square deviation (RMSD) of ligand-receptor complexes.
- QSAR Models : Develop regression models using descriptors like logP and polar surface area to correlate structural features with activity .
Q. How does substituent variation on the piperazine and aryl groups influence pharmacological activity compared to analogs?
- Methodological Answer :
- SAR Studies : Synthesize derivatives with substituents (e.g., halogens, methyl groups) at the 4-methylphenyl or methoxynaphthyl positions. Test against target assays (e.g., kinase inhibition).
- Electronic Effects : Hammett plots correlate substituent σ values with activity changes. Electron-withdrawing groups on the aryl ring enhance sulfonyl group electrophilicity, improving target binding .
- Steric Maps : Overlay CoMFA models to identify regions where bulkier groups (e.g., isopropyl) reduce activity due to steric clashes .
Data Contradiction Analysis
Q. Why might this compound exhibit variable potency in anticancer screens, and how can this be systematically resolved?
- Methodological Answer :
- Cell Line Heterogeneity : Test across diverse cancer panels (NCI-60) to identify lineage-specific sensitivities (e.g., leukemia vs. solid tumors).
- Apoptosis Pathway Profiling : Use Western blotting (caspase-3, PARP cleavage) to differentiate cytotoxic mechanisms.
- Off-Target Screening : Employ kinome-wide profiling (KinomeScan) to identify unintended kinase interactions that skew dose-response curves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
